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molecular formula C10H12BrNO2 B8704729 Methyl 2-{[(4-bromophenyl)methyl]amino}acetate

Methyl 2-{[(4-bromophenyl)methyl]amino}acetate

Cat. No. B8704729
M. Wt: 258.11 g/mol
InChI Key: FGHOOSWZOCWTJI-UHFFFAOYSA-N
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Patent
US07268142B2

Procedure details

To (4-bromo-benzylamino)-acetic acid methyl ester (100 mg, 0.342 mmol) in water (3 mL) was added lithium hydroxide (57 mg, 0.684 mmol). After 4 hours the solution was partially quenched with 1 M HCl (1.5 mL) to give a solution pH of ca 8.5. The pH of the solution was carefully adjusted to pH 5 by the addition of 3-4 drops of 1 M HCl. Stirring overnight yielded a white precipitate. This was isolated via filtration, rinsing with a small amount of cold water, to give the desired zwitterion.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[CH2:4][NH:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][CH:8]=1.[OH-].[Li+]>O>[Br:13][C:10]1[CH:9]=[CH:8][C:7]([CH2:6][NH:5][CH2:4][C:3]([OH:14])=[O:2])=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
COC(CNCC1=CC=C(C=C1)Br)=O
Name
Quantity
57 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 4 hours the solution was partially quenched with 1 M HCl (1.5 mL)
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(CNCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: PH

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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